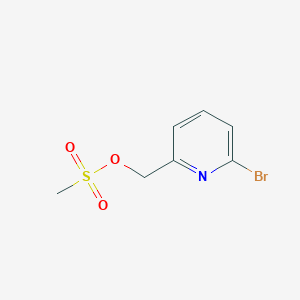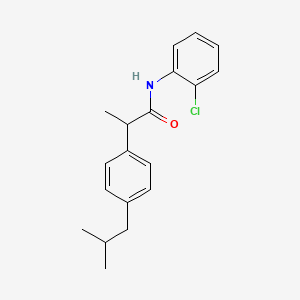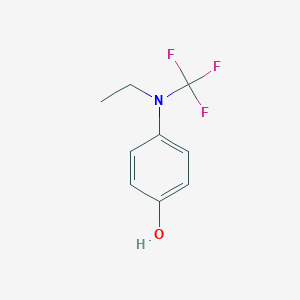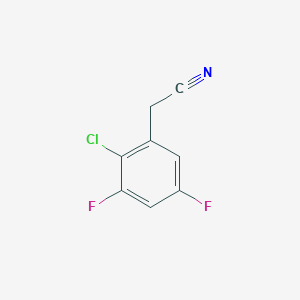
2-(2-Chloro-3,5-difluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzeneacetonitrile, characterized by the presence of chloro and difluoro substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4). Oxidation reactions may involve the conversion of the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of 2-(2-chloro-3,5-difluorophenyl)ethylamine.
Oxidation: Formation of 2-(2-chloro-3,5-difluorophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluoro substituents can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(3,5-Difluorophenyl)acetonitrile
- 2-(2-Chloro-4,6-difluorophenyl)acetonitrile
- 2-(2-Chloro-3,5-difluorophenyl)ethylamine
Comparison: 2-(2-Chloro-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro substituents on the phenyl ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both chloro and difluoro groups can enhance its chemical stability and biological activity compared to compounds with only one type of substituent.
Eigenschaften
Molekularformel |
C8H4ClF2N |
|---|---|
Molekulargewicht |
187.57 g/mol |
IUPAC-Name |
2-(2-chloro-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-8-5(1-2-12)3-6(10)4-7(8)11/h3-4H,1H2 |
InChI-Schlüssel |
HZNPGTWOYHUPLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC#N)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


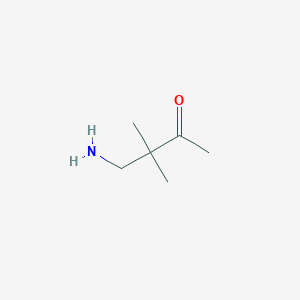
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
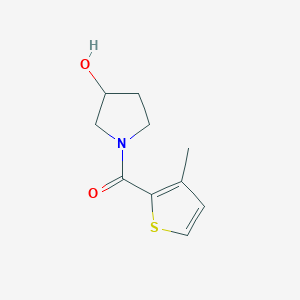
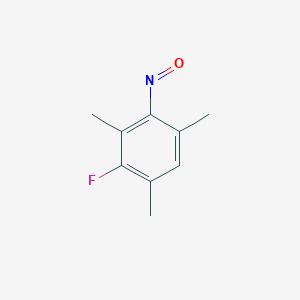
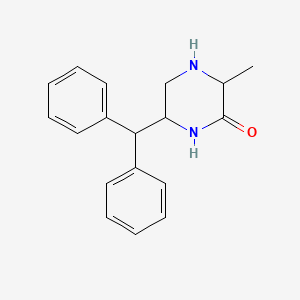
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
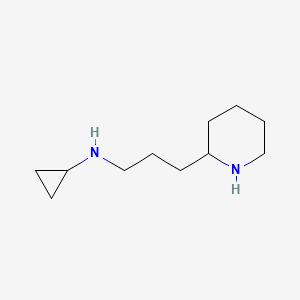
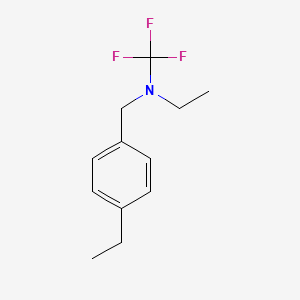
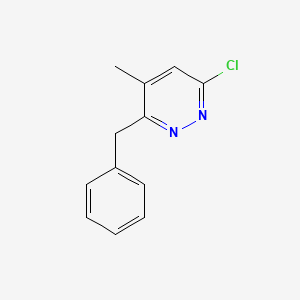
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
